
(S)-4-Boc-1-Cbz-2-vinylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Boc-1-Cbz-2-vinylpiperazine is a compound that features two protecting groups: the benzyloxycarbonyl (CBz) group and the tert-butyloxycarbonyl (Boc) group. These protecting groups are commonly used in organic synthesis, particularly in peptide synthesis, to protect amine functionalities from unwanted reactions during the synthetic process .
Métodos De Preparación
The synthesis of (S)-4-Boc-1-Cbz-2-vinylpiperazine typically involves the protection of piperazine with the CBz and Boc groups. The CBz group can be introduced using benzyl chloroformate in the presence of a base, while the Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Análisis De Reacciones Químicas
(S)-4-Boc-1-Cbz-2-vinylpiperazine can undergo various chemical reactions, including:
Deprotection Reactions: The CBz group can be removed using catalytic hydrogenation (Pd-C, H2), while the Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane
Substitution Reactions: The vinyl group can participate in addition reactions with various nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
(S)-4-Boc-1-Cbz-2-vinylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-4-Boc-1-Cbz-2-vinylpiperazine primarily involves the protection and deprotection of amine functionalities. The CBz and Boc groups protect the amine groups from unwanted reactions during synthesis. The deprotection of these groups allows the amine functionalities to participate in subsequent reactions .
Comparación Con Compuestos Similares
Similar compounds include other piperazine derivatives with different protecting groups, such as:
1-(Benzyloxycarbonyl)piperazine: Similar to the compound but lacks the Boc group.
1-(tert-Butyloxycarbonyl)piperazine: Similar but lacks the CBz group.
1-(Fluorenylmethoxycarbonyl)piperazine: Uses the fluorenylmethoxycarbonyl (Fmoc) group instead of the CBz or Boc groups
These compounds are used in similar applications but may have different reactivity and stability profiles, making (S)-4-Boc-1-Cbz-2-vinylpiperazine unique in its dual protection capabilities.
Propiedades
Fórmula molecular |
C19H26N2O4 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1-O-benzyl 4-O-tert-butyl 2-ethenylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-5-16-13-20(17(22)25-19(2,3)4)11-12-21(16)18(23)24-14-15-9-7-6-8-10-15/h5-10,16H,1,11-14H2,2-4H3 |
Clave InChI |
SQYQKIDYSFDHCG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(C(C1)C=C)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl[(9-chloronon-3-YN-1-YL)oxy]dimethylsilane](/img/structure/B8544864.png)
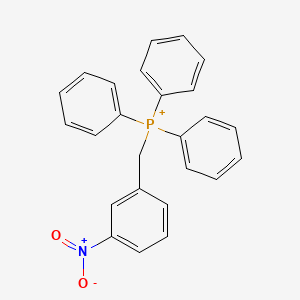



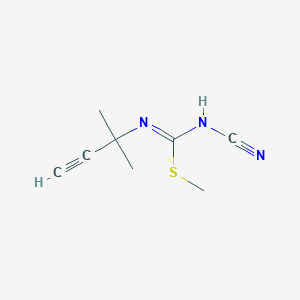
![Tert-butyl [4-(2-hydroxyethyl)phenoxy]acetate](/img/structure/B8544922.png)

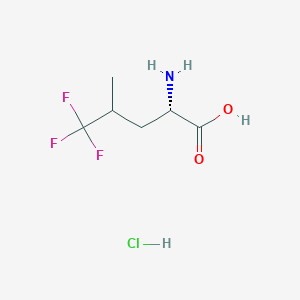

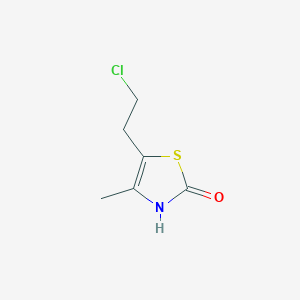
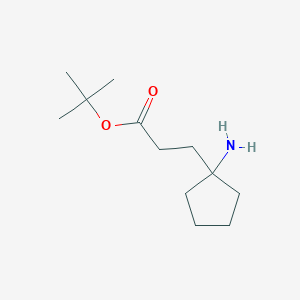
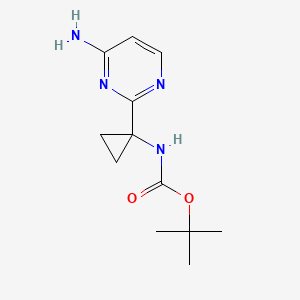
![5,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B8544973.png)
